1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination and Alkylation: The fluorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction, followed by alkylation to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The fluorinated phenyl ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
- 1-ethyl-N-(2-fluoro-5-methylphenyl)piperidin-4-amine
Comparison
Compared to similar compounds, 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-3-16-8-10(7-14-16)19(17,18)15-12-6-9(2)4-5-11(12)13/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOUFNZCXIHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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